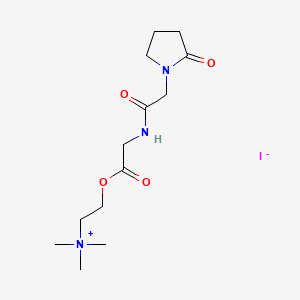
Ethanaminium, N,N,N-trimethyl-2-(((((2-oxo-1-pyrrolidinyl)acetyl)amino)acetyl)oxy)-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanaminium, N,N,N-trimethyl-2-(((((2-oxo-1-pyrrolidinyl)acetyl)amino)acetyl)oxy)-, iodide is a chemical compound with the molecular formula C11H21N2O3I It is known for its unique structure, which includes a pyrrolidinyl group and an iodide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanaminium, N,N,N-trimethyl-2-(((((2-oxo-1-pyrrolidinyl)acetyl)amino)acetyl)oxy)-, iodide typically involves multiple steps. One common method includes the reaction of N,N,N-trimethylethanaminium with 2-oxo-1-pyrrolidinylacetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems to control reaction conditions precisely. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethanaminium, N,N,N-trimethyl-2-(((((2-oxo-1-pyrrolidinyl)acetyl)amino)acetyl)oxy)-, iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
Scientific Research Applications
Ethanaminium, N,N,N-trimethyl-2-(((((2-oxo-1-pyrrolidinyl)acetyl)amino)acetyl)oxy)-, iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ethanaminium, N,N,N-trimethyl-2-(((((2-oxo-1-pyrrolidinyl)acetyl)amino)acetyl)oxy)-, iodide involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-trimethyl-2-(((((2-oxo-1-pyrrolidinyl)acetyl)amino)acetyl)oxy)-, chloride
- N,N,N-trimethyl-2-(((((2-oxo-1-pyrrolidinyl)acetyl)amino)acetyl)oxy)-, bromide
Uniqueness
Ethanaminium, N,N,N-trimethyl-2-(((((2-oxo-1-pyrrolidinyl)acetyl)amino)acetyl)oxy)-, iodide is unique due to the presence of the iodide ion, which can influence its reactivity and interactions with other molecules. This makes it distinct from its chloride and bromide counterparts, which may have different chemical and biological properties.
Properties
CAS No. |
132382-15-1 |
|---|---|
Molecular Formula |
C13H24IN3O4 |
Molecular Weight |
413.25 g/mol |
IUPAC Name |
trimethyl-[2-[2-[[2-(2-oxopyrrolidin-1-yl)acetyl]amino]acetyl]oxyethyl]azanium;iodide |
InChI |
InChI=1S/C13H23N3O4.HI/c1-16(2,3)7-8-20-13(19)9-14-11(17)10-15-6-4-5-12(15)18;/h4-10H2,1-3H3;1H |
InChI Key |
ZQOOVOGNOIGVRX-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CNC(=O)CN1CCCC1=O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















